2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine
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Overview
Description
2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound features a pyridine ring substituted with a methyl group at the 2-position and an oxolan-2-ylmethoxy group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine typically involves the reaction of 2-methyl-5-hydroxypyridine with oxirane (ethylene oxide) in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine attacks the oxirane, resulting in the formation of the oxolan-2-ylmethoxy group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxolan-2-ylmethoxy group to a hydroxyl group.
Scientific Research Applications
2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine can be compared with other similar compounds such as:
2-Methoxypyridine: This compound has a methoxy group instead of the oxolan-2-ylmethoxy group, resulting in different chemical reactivity and biological activity.
2-Methyl-5-(hydroxymethyl)pyridine: This compound has a hydroxymethyl group instead of the oxolan-2-ylmethoxy group, which affects its solubility and reactivity.
5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole:
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-methyl-5-(oxolan-2-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H15NO2/c1-9-4-5-10(7-12-9)14-8-11-3-2-6-13-11/h4-5,7,11H,2-3,6,8H2,1H3 |
InChI Key |
JILICRMSJAXDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2CCCO2 |
Origin of Product |
United States |
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